6-(3,4-dimethoxyphenyl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
The compound “6-(3,4-dimethoxyphenyl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains several functional groups and rings, including a chromene ring, a triazole ring, and a pyrimidine ring . The presence of these rings suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is characterized by its fused ring system, which includes a chromene ring, a triazole ring, and a pyrimidine ring . These rings are connected in a way that forms a larger, more complex structure. The presence of multiple aromatic rings suggests that this compound may have significant resonance stability.Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis and X-ray study of 6H-chromeno[3,4-e][1,3,4]triazolo[2,3-a]pyrimidine showed that 2-Dimethylamino methylenechromanone reacted with 4H-1,2,4-triazol-3-amine in acetic acid to yield a product whose structure was confirmed by X-ray analysis (Amr et al., 2016).
- Research on the synthesis of novel 9,9-dimethyl-8,12-dihydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11(10H)-one derivatives involved reactions of triethyl orthoformate or aromatic aldehydes with chromeno[2,3-d]pyrimidine derivatives, with structures confirmed by single crystal X-ray diffraction analysis (Wang et al., 2014).
Antimicrobial and Antitumor Activities
- Studies on heteroaromatization with 4-Hydroxycoumarin led to the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and other derivatives, with some synthesized compounds tested for antimicrobial activity (El-Agrody et al., 2001).
- The design of new Benzo[h]chromene derivatives, including antitumor activities and structure-activity relationships of the 2,3-positions and fused rings at the 2,3-positions, explored the synthesis of a series of novel compounds, some of which exhibited remarkable inhibitory effects on the growth of tested human tumor cell lines (Okasha et al., 2017).
Chemical Properties and Applications
- A study on the synthetic utility of heteroaromatic azido compounds part VI included the preparation of some 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, which further highlights the versatility of similar compounds in synthesizing heterocyclic structures with potential applications in various fields (Westerlund, 1980).
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, leading to cell cycle arrest at the G2/M phase . The compound also induces apoptosis in cancer cells in a concentration-dependent manner .
Biochemical Pathways
The inhibition of tubulin polymerization affects several biochemical pathways. It disrupts the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase . This arrest triggers the intrinsic pathway of apoptosis, leading to cell death .
Pharmacokinetics
The compound’s potent inhibitory activity against cancer cell growth suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in significant cell growth inhibitory activity against various cancer cell lines, including HeLa, HT-29, and A549 . The IC50 values (the concentration of the compound required to inhibit cell growth by 50%) are 0.046, 0.57, and 0.96 μM, respectively .
Properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-11-(2-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-16-8-4-5-9-18(16)25-23-24(30-27-28-15-29-31(25)27)19-10-6-7-11-20(19)34-26(23)17-12-13-21(32-2)22(14-17)33-3/h4-15,25-26H,1-3H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYJCBXNKNDYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(C4=CC=CC=C4OC3C5=CC(=C(C=C5)OC)OC)NC6=NC=NN26 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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